3-Amino-2-cyclopropylpropan-1-ol hydrochloride
Description
Properties
IUPAC Name |
3-amino-2-cyclopropylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-3-6(4-8)5-1-2-5;/h5-6,8H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTUICIRMSUXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138566-01-3 | |
| Record name | 3-amino-2-cyclopropylpropan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-cyclopropylpropan-1-ol hydrochloride typically involves the reaction of cyclopropylcarbinol with ammonia and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- The resulting product is then treated with hydrogen chloride to form 3-Amino-2-cyclopropylpropan-1-ol hydrochloride .
Cyclopropylcarbinol: is reacted with in the presence of a catalyst to form 3-amino-2-cyclopropylpropan-1-ol.
Industrial Production Methods
Industrial production of 3-Amino-2-cyclopropylpropan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-cyclopropylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Organic Synthesis
3-Amino-2-cyclopropylpropan-1-ol hydrochloride serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Common Reactions:
- Oxidation: Can form amine oxide derivatives.
- Reduction: Hydroxyl group can be reduced to form alkanes.
- Substitution: Hydroxyl group can be substituted with halides or sulfonates.
Biological Applications
The compound has shown potential as a building block for biologically active molecules, including enzyme inhibitors and receptor ligands. Its structural properties enable it to interact with various biological targets, influencing pathways related to neurotransmitter systems.
Case Study: Interaction with Receptors
Research indicates that 3-amino-2-cyclopropylpropan-1-ol hydrochloride can bind to specific receptors, modulating their activity. This interaction is crucial for understanding its pharmacodynamics and potential therapeutic uses in treating neurological disorders.
| Biological Target | Effect | Reference |
|---|---|---|
| NMDA Receptor | Modulation of neurotransmission | |
| GABA Receptor | Inhibition of neuronal activity |
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in drug development aimed at treating neurological disorders. Its ability to influence neurotransmitter systems positions it as a candidate for further pharmacological studies.
Potential Therapeutic Uses:
- Neurological disorders
- Enzyme inhibition
- Cancer treatment
Chemical Reaction Summary
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide (H₂O₂) | Amine oxide derivatives |
| Reduction | Lithium aluminum hydride | Alkane derivatives |
| Substitution | Thionyl chloride (SOCl₂) | Halide derivatives |
Mechanism of Action
The mechanism of action of 3-Amino-2-cyclopropylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. Additionally, the compound may interact with receptors or other proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with chlorinated propanols, amino-propanones, and other analogs.
Structural and Functional Group Analysis
Key Observations:
Cyclopropyl vs. Aromatic Substituents: The cyclopropyl group in 3-amino-2-cyclopropylpropan-1-ol hydrochloride introduces ring strain, enhancing reactivity compared to 2-amino-1-(3-chlorophenyl)propan-1-one hydrochloride, where the aromatic ring stabilizes the structure .
Hydrochloride Salt vs. Neutral Chlorides: The hydrochloride salt improves water solubility and crystallinity relative to non-ionic analogs like allyl chloride, which is volatile and reactive due to its alkene and chlorine groups .
Amino-Alcohol vs.
Notes on Structural Isomerism and Data Gaps
- Positional Isomerism: The distinction between 3-amino-2-cyclopropylpropan-1-ol hydrochloride (CAS 1314910-96-7) and 3-amino-1-cyclopropylpropan-1-ol hydrochloride (CAS 2940955-86-0) highlights the impact of substituent positioning on solubility and biological activity .
- Data Limitations : Physicochemical data (e.g., melting point, logP) for the target compound are absent in the provided evidence, underscoring the need for further experimental characterization.
Biological Activity
3-Amino-2-cyclopropylpropan-1-ol hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₆H₁₃ClN₂O
- Molecular Weight : Approximately 153.64 g/mol
- Structure : Characterized by a cyclopropyl group, which influences its reactivity and biological interactions.
The biological activity of 3-amino-2-cyclopropylpropan-1-ol hydrochloride can be attributed to its ability to interact with various molecular targets, including:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, binding to the active sites of specific enzymes and altering their normal function. This inhibition can lead to significant biological effects depending on the targeted enzyme.
- Receptor Modulation : It has been shown to interact with neurotransmitter systems, potentially influencing pathways related to neurological functions. This interaction may enhance or inhibit receptor activity, leading to various physiological responses.
Biological Activity
Research indicates that 3-amino-2-cyclopropylpropan-1-ol hydrochloride exhibits significant biological activity across several areas:
Neuropharmacological Effects
Studies suggest that this compound may modulate neurotransmitter systems, which could have implications for treating neurological disorders. Its structural features allow it to bind effectively to specific receptors involved in neurotransmission, potentially leading to therapeutic effects.
Anticancer Potential
Preliminary investigations have indicated that 3-amino-2-cyclopropylpropan-1-ol hydrochloride may have anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation in vitro, particularly in cell lines with mutations associated with cancer progression .
Case Studies and Research Findings
Several studies have explored the pharmacological properties of 3-amino-2-cyclopropylpropan-1-ol hydrochloride:
- Cell Line Studies : In experiments involving various cancer cell lines, treatment with the compound resulted in reduced cell viability and proliferation rates. For example, treatment led to a significant increase in cell death in OVCAR-3 ovarian cancer cells when compared to untreated controls .
- Inhibition of Cellular Pathways : The compound has been shown to inhibit specific cellular pathways linked to cancer progression. For instance, it was found effective in reducing the activity of kinases involved in cell cycle regulation .
Comparative Analysis with Similar Compounds
The uniqueness of 3-amino-2-cyclopropylpropan-1-ol hydrochloride can be highlighted through comparison with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-2-phenylpropan-1-ol | Contains a phenyl group | Different binding affinities due to aromaticity |
| (S)-2-Amino-3-cyclopropylpropan-1-ol | Enantiomer with similar structure | Potentially different biological activities based on stereochemistry |
| 3-Amino-3-cyclopropylpropan-1-ol | Has an additional amino group | May exhibit enhanced solubility and reactivity |
Q & A
Q. How does the compound’s ecotoxicity profile influence disposal practices?
- Methodological Answer : While ecotoxicity data are limited (no OECD 301 testing), its high water solubility (≥25 mg/mL) suggests potential bioavailability. Treat wastewater with activated carbon filtration and monitor effluent for amine residues (detection limit: 0.1 ppm via LC-MS) .
Biological and Pharmacological Applications
Q. What in vitro models are suitable for studying this compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Use human liver microsomes (HLMs) incubated with NADPH (1 mM) and the compound (10–100 µM). Quantify metabolite formation (e.g., hydroxylated derivatives) via UPLC-QTOF. Compare inhibition potency (Ki) with known CYP3A4 substrates .
Q. How can researchers optimize the compound’s pharmacokinetic properties for CNS penetration?
- Methodological Answer : Modify logD (pH 7.4) via pro-drug strategies (e.g., esterification of the hydroxyl group). Assess blood-brain barrier permeability using MDCK-MDR1 monolayers (Papp >5 × 10⁻⁶ cm/s indicates favorable uptake) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
